Home > Products > Screening Compounds P76832 > N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide -

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide

Catalog Number: EVT-4760512
CAS Number:
Molecular Formula: C20H13ClF3NO
Molecular Weight: 375.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    3-(2-Chloro-5-(trifluoromethyl)phenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (3-CPDP)

    • Compound Description: 3-CPDP is a new organic nonlinear optical material. It crystallizes in the triclinic system with the P1 space group and exhibits optical transparency throughout the visible region. [] It has an absorption cut-off wavelength at 442 nm and a stable phase up to its melting point of 154 °C. [] 3-CPDP shows nonlinear optical properties, including a minimum nonlinear transmittance at the focus of a 532 nm laser. [] Researchers have estimated its nonlinear absorption coefficient (β), excited-state absorption cross-section (σex), and ground-state absorption cross-section (σg) to be 1.78 cm/GW, 8.59 × 10−18 cm2, and 1.99 × 10−21 cm2, respectively. []
    • Compound Description: This compound is a potent insecticide and is effective against a broad spectrum of invertebrate pests. [, , ] It is active against pests in both agricultural and non-agricultural settings, and can be applied to the pest itself or its environment. [, , ] The compound is available in various solid forms, which offer advantages in terms of handling, formulation, and biological activity. [, , ]

      Compound Description: This compound is a substituted hexahydropyrimidine. [] Its crystal structure reveals two crystallographically independent molecules (A and B) and two water molecules in the asymmetric unit. [] The structure is stabilized by various intermolecular interactions, including C—H⋯Cl, C—H⋯F, C—H⋯N hydrogen bonds, O—H⋯O interactions, and π–π interactions. [] Additionally, N—H⋯O, O—H⋯N, N—H⋯Cl, and C—H⋯O hydrogen-bonding interactions further contribute to the crystal packing. []

      Compound Description: This compound's crystal structure reveals the presence of C—H⋯F and C—H⋯O hydrogen bonds, leading to the formation of dimers. [] These dimers are further connected into chains along the c axis by C—H⋯O hydrogen bonds and C—Cl⋯π interactions. [] The chains then assemble into layers perpendicular to the a axis through C—H⋯O interactions. [] The CF3 group in the molecule exhibits disorder over two positions. []

      Compound Description: This compound is synthesized through a palladium-catalyzed coupling reaction between 8-bromo-4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one and [2-chloro-5-(trifluoromethyl)phenyl]boronic acid. []

      Compound Description: In this compound, an intramolecular O—H⋯N hydrogen bond significantly influences the molecular conformation. [] The two benzene rings within the molecule are not coplanar and exhibit a dihedral angle of 47.7(3)°. [] The crystal packing does not feature classical intermolecular hydrogen bonds. [] Notably, one of the CF3 groups displays disorder over two positions with site occupancy factors of 0.7 and 0.3. []

      Compound Description: This compound is an unexpected byproduct formed during the synthesis of an 8-nitro-1,3-benzothiazin-4-one, a potential anti-tuberculosis drug candidate. []

      Compound Description: SRVIC30 is a compound with demonstrated antimetastatic effects in murine melanoma models. [] Topical administration of SRVIC30 in a subcutaneous melanoma model increased peroxidase antioxidant enzyme activity and induced cell death via caspase-3 activation. [] These effects were accompanied by increased collagen fiber deposition in the tumors and inflammatory infiltrate in the surrounding skin. [] Importantly, SRVIC30 treatment did not exhibit any signs of toxicity. []

      Compound Description: GMOM is a selective antagonist for the ion-channel site of N-methyl-D-aspartate (NMDA) receptors. [] It exhibits high selectivity for NMDA receptors over other targets and displays complex binding kinetics. [] These characteristics make GMOM a valuable tool for studying NMDA receptor function and for developing potential therapeutic agents targeting these receptors. []

      Compound Description: This compound is a Schiff base synthesized from 2-chloro-5-(trifluoromethyl)benzaldehyde and ethane-1,2-diamine. [] Its crystal structure shows E configuration about the azomethine C=N bond. [] It exhibits intramolecular C—H⋯F and C—H⋯Cl hydrogen bonds forming S(5) ring motifs. [] Weak intermolecular Cl⋯N and F⋯F interactions link neighboring molecules into dimers that stack down the b axis. []

      Compound Description: Compound 1 is a potent inhibitor of both NF-κB and AP-1 transcription factors, which are involved in regulating the expression of pro-inflammatory proteins and cytokines. [, ] It exhibits potential as an anti-inflammatory and immunosuppressive agent. [] Replacing the 2-chloro with a fluorine atom retains activity, but other 2-position substitutions lead to activity loss. [] The 4-trifluoromethyl group tolerates various replacements with minimal activity loss. [] Relocating the 5-carboxamide group abolishes activity. [] Compound 1's 2-methyl analog (81) exhibits comparable activity with enhanced Caco-2 permeability. []

      Compound Description: JNJ 54166060 is a potent and orally bioavailable P2X7 receptor antagonist. [] It demonstrates efficacy in rat models, exhibits a favorable preclinical safety profile, and is predicted to have a suitable human dose. [] Additionally, it exhibits a unique CYP profile and selectively inhibits midazolam CYP3A metabolism. []

      Compound Description: This compound is a P-chiral phosphinite borane complex derived from (2R,4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine and [4-(trifluoromethyl)phenyl]magnesium bromide. [] It possesses a defined stereochemistry at the phosphorus center (R configuration), established from the known chirality of (1R,2S)-ephedrine and confirmed by structure refinement. []

      Compound Description: This series of compounds is synthesized by acid-catalyzed cyclocondensation of N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide, thiourea, and substituted benzaldehydes. [] They are characterized by spectroscopic and elemental analysis. [] Furthermore, these compounds are screened for potential antimicrobial activity. []

      Compound Description: This compound belongs to a series of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives designed as potential anticancer agents. [] Characterized by spectroscopic methods and elemental analysis, compound 3b exhibits promising antiproliferative activity against a panel of human cancer cell lines (A375, C32, DU145, MCF-7/WT) and demonstrates a favorable profile in the NCI-60 screening program. []

      Compound Description: Synthesized from 2-chloro-4-iodo-5-trifluoromethyl pyridine, this compound serves as a versatile building block in organic synthesis. [] The synthesis involves reacting the starting material with n-butyl lithium, followed by quenching with a boron reagent. [] The optimal reaction conditions, as determined through experimentation, involve a temperature of -70°C, a 2-hour reaction time, a specific molar ratio of reagents, and a pH of 9.0. []

      Compound Description: SRPIN340 is a selective inhibitor of serine/arginine-rich protein kinases (SRPKs), enzymes implicated in the dysregulation of pre-mRNA splicing and linked to various diseases, including leukemia. [] SRPIN340 exhibits notable cytotoxic activity against lymphoid and myeloid leukemia cell lines. [] This compound effectively reduces SR protein phosphorylation, influences the expression of genes like MAP2K1, MAP2K2, VEGF, and FAS, and induces apoptosis in leukemia cells. []

      Compound Description: Synthesized through the reaction of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride, this compound exhibits a specific spatial arrangement in its crystal structure. [] The pyrazole and benzene rings within the molecule are non-coplanar, with a dihedral angle of 71.5(3)°. [] Notably, the -CF3 group displays rotational disorder, and the fluorine atoms are distributed over two positions with occupancies of 0.59(2) and 0.41(2). [] The crystal packing is stabilized by weak C—H⋯O and N—H⋯N interactions involving the carbonyl and cyano groups. []

      Compound Description: This compound series, designed as adenosine receptor agonists, exhibits high potency at the human A2B adenosine receptor with good selectivity over A2A subtypes. [] Specifically, compound 24, featuring a 4-[(phenylcarbamoyl)-methoxy]-phenyl chain at the N(6) position, demonstrates full agonist activity with an EC50 of 7.3 nM at the hA2B receptor. []

      Compound Description: This pyridine derivative is synthesized through a multi-step process involving the oxidation of 3-methylpyridine to N-oxido-3-methylpyridine, followed by regioselective chlorination and radical chlorination. [] The final step is halogen exchange fluorination using potassium fluoride. []

      Compound Description: ML267 is a potent inhibitor of bacterial 4′-phosphopantetheinyl transferases (PPTases) with submicromolar activity. [] It exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus, while showing low cytotoxicity in human cells. [] Notably, ML267 effectively attenuates the production of an Sfp-PPTase-dependent metabolite in Bacillus subtilis at sublethal concentrations. []

      Compound Description: In the crystal structure of this compound, the central imine group adopts an E conformation, and the two benzene rings are nearly coplanar, with a dihedral angle of 6.2(2)°. [] An intramolecular O—H⋯(N,O) hydrogen bond stabilizes the structure, and molecules are linked by C—H⋯O hydrogen bonds into a helical chain. [] The -CF3 group shows rotational disorder over two positions. []

      Compound Description: This compound is a potential genotoxic impurity found in osimertinib mesylate, an antineoplastic agent. [] A sensitive and specific UPLC-QDa method was developed to quantify this impurity at trace levels, ensuring the quality and safety of the drug substance. []

      Compound Description: This compound's crystalline form A hydrochloride salt exists as a dihydrate and is characterized by a specific powder X-ray diffraction pattern with characteristic peaks. []

      Compound Description: These compounds are synthesized via a 1,3-dipolar cycloaddition reaction between N-alkyl(aryl)-C-trifluoromethyl-C-chlorosulfinimides and styrenes. [] The dehydrochlorination reactions of these isothiazolidines are influenced by the substituents on the nitrogen atom, leading to either isothiazoline or β-aminovinyl trifluoromethylthioketone derivatives. []

      Compound Description: L-652,343 acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, effectively reducing the production of inflammatory mediators. [] It demonstrates potent anti-inflammatory, analgesic, and antipyretic effects in various animal models. [] Furthermore, L-652,343 exhibits a favorable safety profile with low ulcerogenicity and gastric bleeding potential compared to traditional nonsteroidal anti-inflammatory drugs. []

      Compound Description: This compound serves as a new prodrug for 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide, a potent anti-inflammatory agent. [] It exhibits good oral absorption in rats and is efficiently metabolized to release the active drug. [] This prodrug strategy improves the pharmacokinetic profile of the anti-inflammatory agent, potentially leading to enhanced therapeutic efficacy. []

      Compound Description: This compound acts as a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) kinase. [] By inhibiting VEGFR-2, this compound shows promise as a potential anticancer therapeutic, specifically for cancers where VEGFR-2 plays a crucial role in tumor angiogenesis. []

      Compound Description: This compound, formed through the photochemical transformation of an oxirane derivative, adopts a Z conformation in its crystal structure. [] The presence of intramolecular O—H⋯O hydrogen bonds and weak C—H⋯O interactions contribute to its stability. [] The crystal packing reveals short Cl⋯Cl contacts and weak aromatic π–π stacking interactions. []

    • Compound Description: Compound 2b, a chiral oxaziridine, is synthesized through the asymmetric oxidation of the corresponding N-(2-chloro-5-nitrobenzylidene)methylsulphonylimine with (1S)-(+)-peroxycamphoric acid (+)-PCA. [] X-ray analysis confirms its (S,S) absolute configuration at the nitrogen and carbon chiral centers. [] This compound serves as a chiral oxidizing agent, and its stereochemical properties are influenced by the presence of the substituted phenyl group. []

      Compound Description: Synthesized through a multistep procedure, this compound displays notable antitumor activity. [] It demonstrates a distinct inhibitory effect on the proliferation of A549 and BGC-823 cancer cell lines, highlighting its potential as an anticancer agent. [] The crystal structure of this compound has been determined, providing insights into its structural features. []

Properties

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylbenzamide

Molecular Formula

C20H13ClF3NO

Molecular Weight

375.8 g/mol

InChI

InChI=1S/C20H13ClF3NO/c21-17-11-10-14(20(22,23)24)12-18(17)25-19(26)16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,25,26)

InChI Key

PNKRUZIOGNSPDI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.